molecular formula C12H17Cl2NO B5752841 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine CAS No. 1974-14-7

2-(2,4-dichlorophenoxy)-N,N-diethylethanamine

Cat. No. B5752841
CAS RN: 1974-14-7
M. Wt: 262.17 g/mol
InChI Key: KPLHBOYECFJBDW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N,N-diethylethanamine, commonly known as 'DDEEA,' is an organic compound that belongs to the class of amine compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter that plays a vital role in the nervous system's functioning. DDEEA has been extensively studied for its potential applications in the field of scientific research, particularly in the study of the nervous system's functioning.

Mechanism of Action

DDEEA works by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter that plays a vital role in the nervous system's functioning. By inhibiting acetylcholinesterase, DDEEA increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
DDEEA's biochemical and physiological effects are primarily related to its ability to inhibit acetylcholinesterase. The increased concentration of acetylcholine in the synaptic cleft leads to increased neurotransmission, which can have various effects on the nervous system. DDEEA has been shown to improve cognitive function, enhance memory, and reduce the symptoms of neurological disorders such as Alzheimer's disease and myasthenia gravis.

Advantages and Limitations for Lab Experiments

DDEEA has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the nervous system's functioning. However, DDEEA's potency as an inhibitor of acetylcholinesterase can also be a limitation, as it can lead to non-specific effects on other enzymes and neurotransmitters. Additionally, DDEEA's toxicity can be a limitation, as it can lead to adverse effects on cells and tissues.

Future Directions

There are several future directions for the study of DDEEA. One area of research is the development of new and more potent inhibitors of acetylcholinesterase, which could have potential applications in the treatment of neurological disorders. Another area of research is the study of DDEEA's effects on other neurotransmitters and enzymes, which could lead to a better understanding of its mechanism of action. Additionally, research could be conducted on the potential applications of DDEEA in other fields, such as agriculture and environmental science.

Synthesis Methods

DDEEA can be synthesized using various methods, including the reaction of 2,4-dichlorophenol with diethylamine in the presence of a catalyst such as zinc chloride. The reaction yields DDEEA as a white crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

DDEEA has been extensively studied for its potential applications in the field of scientific research. It is commonly used as an inhibitor of acetylcholinesterase, an enzyme that plays a vital role in the nervous system's functioning. DDEEA's ability to inhibit acetylcholinesterase has been utilized in the study of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHBOYECFJBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357748
Record name 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1974-14-7
Record name 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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